2-Amino-1,7-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-1,7-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position and a carboxamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,7-naphthyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include naphthyridine derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
2-Amino-1,7-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-1,7-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical properties.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the development of DNA-binding agents and other biological applications.
Uniqueness: 2-Amino-1,7-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
55234-67-8 |
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Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-amino-1,7-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-8-6(9(11)14)3-5-1-2-12-4-7(5)13-8/h1-4H,(H2,10,13)(H2,11,14) |
InChI Key |
ZVIFRFQPZSHNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC(=C(C=C21)C(=O)N)N |
Origin of Product |
United States |
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